molecular formula C23H21ClN2O2S B303958 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

货号 B303958
分子量: 424.9 g/mol
InChI 键: WEVKVCKWFJKSDM-BKUYFWCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment.

作用机制

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is selectively activated in hypoxic conditions. The hypoxia-activated prodrug is designed to target the hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a significant impact on the tumor microenvironment. It has been shown to reduce hypoxia, increase tumor oxygenation, and inhibit angiogenesis. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

实验室实验的优点和局限性

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is selective for hypoxic tumor cells, which allows for targeted therapy. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. However, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has limitations as well. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. Additionally, the synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be challenging, which may limit its availability for research purposes.

未来方向

There are several future directions for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide research. One potential direction is the development of combination therapies that incorporate N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide with other cancer treatments. Another direction is the investigation of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in other types of cancer. Additionally, there is potential for the development of more potent hypoxia-activated prodrugs based on the N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide structure.
Conclusion:
In conclusion, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that has shown promising results in cancer treatment. Its selective targeting of hypoxic tumor cells, ability to enhance the efficacy of radiation therapy and chemotherapy, and impact on the tumor microenvironment make it a promising candidate for cancer treatment. However, further research is needed to fully understand its potential and limitations.

合成方法

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophene carboxylic acid, followed by the reaction of the resulting acid chloride with N-(4-chlorobenzyl)glycine to form the amide intermediate. This intermediate is then reacted with 2-(2-thienyl)vinyl boronic acid to yield N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

科学研究应用

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.

属性

产品名称

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C23H21ClN2O2S

分子量

424.9 g/mol

IUPAC 名称

N-[(Z)-3-[(4-chlorophenyl)methylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChI 键

WEVKVCKWFJKSDM-BKUYFWCQSA-N

手性 SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。